5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde
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Overview
Description
5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a brominated pyridine moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-methylpyridine followed by a coupling reaction with furan-2-carbaldehyde. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Bromo-4-methylpyridin-2-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde in biological systems involves its interaction with cellular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: Similar structure but lacks the pyridine moiety.
4-Methyl-2-pyridinecarboxaldehyde: Similar structure but lacks the furan ring.
5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde: Similar structure but lacks the bromine atom.
Uniqueness
5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde is unique due to the presence of both the brominated pyridine and furan rings, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8BrNO2 |
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Molecular Weight |
266.09 g/mol |
IUPAC Name |
5-(5-bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrNO2/c1-7-4-10(13-5-9(7)12)11-3-2-8(6-14)15-11/h2-6H,1H3 |
InChI Key |
CXKBTDOZYBHDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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